molecular formula C12H11NO B040254 1-Allyl-1H-indole-3-carbaldehyde CAS No. 111480-86-5

1-Allyl-1H-indole-3-carbaldehyde

Cat. No.: B040254
CAS No.: 111480-86-5
M. Wt: 185.22 g/mol
InChI Key: UFIVJAIYQNRQOK-UHFFFAOYSA-N
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Description

1-Allyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family, characterized by an indole ring substituted with an allyl group at the nitrogen atom and an aldehyde group at the third carbon atom. Indole derivatives are significant in various fields due to their biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Allyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 1-allyl-1-phenylhydrazine with an appropriate aldehyde under acidic conditions, followed by a sigmatropic rearrangement . Another method includes the Knoevenagel condensation of indole-3-carboxaldehyde with allyl bromide in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like halogens, nitro groups, and sulfonyl groups.

Major Products

    Oxidation: 1-Allyl-1H-indole-3-carboxylic acid.

    Reduction: 1-Allyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Allyl-1H-indole-3-carbaldehyde is unique due to the presence of both an allyl group and an aldehyde group, which confer distinct chemical reactivity and biological activity. The allyl group increases the compound’s hydrophobicity, potentially enhancing its interaction with biological membranes and receptors .

Properties

IUPAC Name

1-prop-2-enylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h2-6,8-9H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIVJAIYQNRQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355447
Record name 1-Allyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111480-86-5
Record name 1-Allyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Indole-3-carbaldehyde (1 eq.) was dissolved in DMF (0.46 M). Sodium hydride was added (2.5 eq.) and the resulting solution was stirred at RT for 20 min. Allyl bromide (1 eq.) was then added and the reaction solution was allowed to stir at RT for 20 h. The reaction mixture was subsequently quenched with brine and extracted with EtOAc. The combined organic extracts were dried over MgSO4. Filtration and concentration of the filtrate in vacuo afforded a yellow oil. Purification of the crude product thus obtained by way of flash chromatography (SiO2, 4:1 (v/v) Hex:EtOAc→3:7 (v/v) Hex:EtOAc) afforded the title compound as a light yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-Allyl-1H-indole-3-carbaldehyde utilized in the synthesis of the Fe3+ chemosensor?

A1: this compound serves as a crucial starting material in the synthesis of the alkylated pyridine chalcone (AIPO) chemosensor. The compound reacts with 2-acetyl pyridine, forming AIPO through an ultrasound-assisted method []. This chalcone structure, containing both indole and pyridine moieties, is responsible for the selective fluorescence quenching observed in the presence of Fe3+.

Q2: What structural characterization data is available for the synthesized chemosensor AIPO?

A2: The study utilized several spectroscopic techniques to confirm the structure of AIPO. These methods likely include:

    Q3: Does the structure of AIPO provide any insights into its selectivity for Fe3+?

    A3: While the abstract doesn't delve into the specific structural reasons for AIPO's selectivity towards Fe3+, it does mention that a 1:1 binding stoichiometry between AIPO and Fe3+ was determined []. This suggests that specific atoms within the AIPO molecule, potentially nitrogen atoms within the indole or pyridine rings, are involved in coordinating with the Fe3+ ion. Further investigation into the structure of the AIPO-Fe3+ complex, possibly through computational chemistry methods, would be necessary to fully elucidate the basis for this selectivity.

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